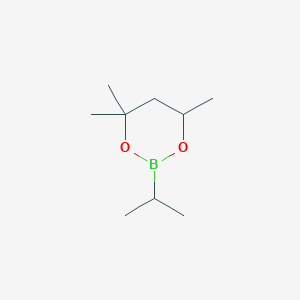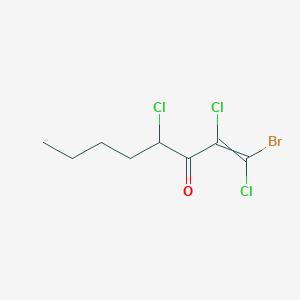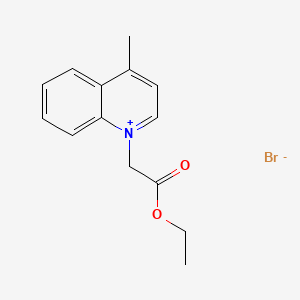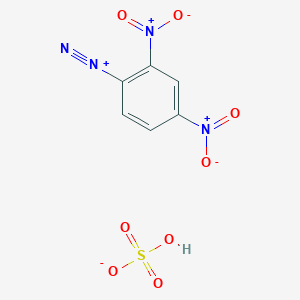
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is a chemical compound with the molecular formula C₆H₄N₄O₈S. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N₂⁺) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4-dinitroaniline. The process includes the following steps:
Nitration of Benzene: Benzene is nitrated to form 2,4-dinitrobenzene.
Reduction: 2,4-dinitrobenzene is reduced to 2,4-dinitroaniline.
Diazotization: 2,4-dinitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium ion and prevent its decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
科学研究应用
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
相似化合物的比较
Similar Compounds
- 1,2-Dinitrobenzene-1-diazonium hydrogen sulfate
- 1,3-Dinitrobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Uniqueness
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is unique due to the presence of two nitro groups at the 2 and 4 positions on the benzene ring. This arrangement enhances its reactivity and makes it suitable for specific chemical reactions that other diazonium salts may not undergo as efficiently.
属性
CAS 编号 |
64445-49-4 |
|---|---|
分子式 |
C6H4N4O8S |
分子量 |
292.19 g/mol |
IUPAC 名称 |
2,4-dinitrobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H3N4O4.H2O4S/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3H;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
SYCWFHQNANTWON-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


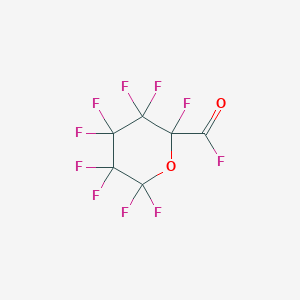
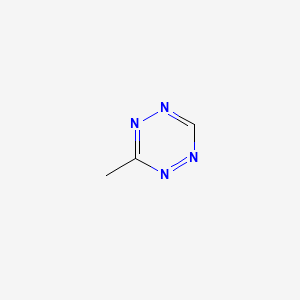
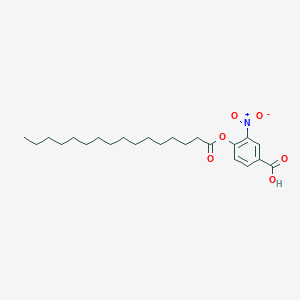
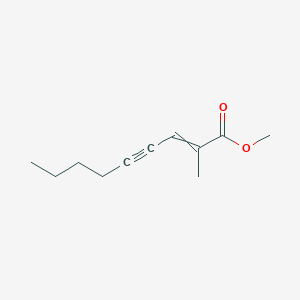
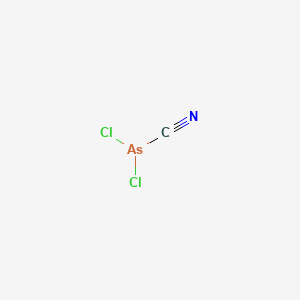


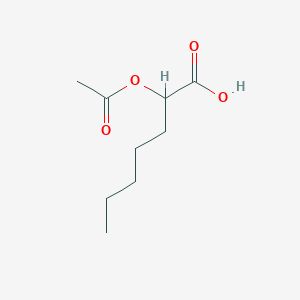
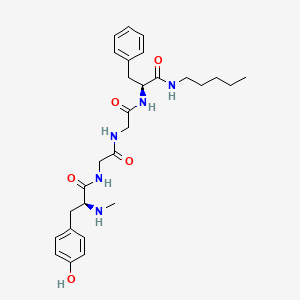
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
